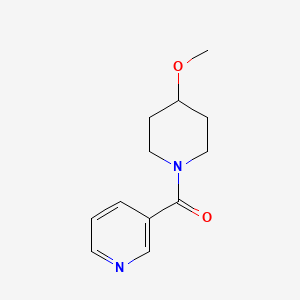![molecular formula C14H13FN4O2S B2460934 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396782-79-8](/img/structure/B2460934.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a key part of many important drugs and pharmaceutical agents . The presence of the fluorobenzo group suggests that the compound may have interesting biological activities .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugated system of the thiazole ring and the benzo group. The electron-deficient nature of the thiazole ring might facilitate interesting chemical properties .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in complexation reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from benzothiazole, including substituted N-(benzo[d]thiazol-2-yl) acetamides, have been evaluated for their antimicrobial properties. Such derivatives have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The study by Anuse et al. (2019) highlights the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles, demonstrating their potential in addressing antimicrobial resistance, a significant global health challenge (Anuse et al., 2019).
Antitumor Properties
Research has also explored the antitumor capabilities of benzothiazole derivatives. Hutchinson et al. (2001) synthesized and tested fluorinated 2-(4-aminophenyl)benzothiazoles for their cytotoxicity against various human cancer cell lines, revealing potent antitumor activity. This work suggests the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).
Pharmaceutical Applications
The structural diversity and biological activity of benzothiazole derivatives have prompted extensive research into their pharmacological applications. Compounds featuring the benzothiazole moiety have been investigated for their potential as antipsychotic agents, highlighting the versatility of this scaffold in drug discovery. For example, research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols suggests novel therapeutic pathways for psychiatric conditions (Wise et al., 1987).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHLIRIQSLCJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)



![1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2460862.png)


![4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid](/img/structure/B2460867.png)


![3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2460871.png)
![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)
